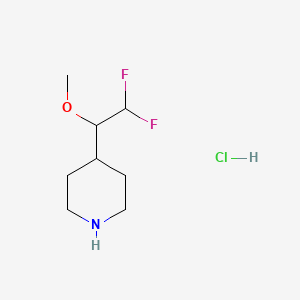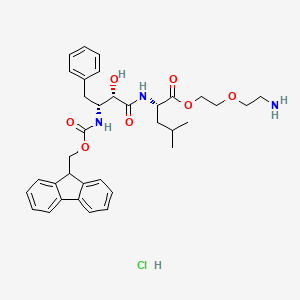
Isavuconazole Impurity 24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isavuconazole Impurity 24 is a chemical compound associated with the antifungal agent isavuconazole. Isavuconazole is a triazole antifungal used to treat invasive fungal infections such as aspergillosis and mucormycosis . Impurities like this compound are often studied to understand the purity, stability, and safety of the pharmaceutical product.
Preparation Methods
The preparation of Isavuconazole Impurity 24 involves synthetic routes similar to those used for isavuconazole. One method involves the use of anion exchange resin instead of sulfuric acid to introduce the sulfate anion in the formulation of quaternary ammonium salt . The reaction conditions are optimized to facilitate scale-up, achieving a high yield and purity . Industrial production methods may involve additional steps for purification and impurity removal to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Isavuconazole Impurity 24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, forced degradation studies under heat stress conditions can lead to the formation of multiple degradation products .
Scientific Research Applications
Isavuconazole Impurity 24 is primarily used in scientific research to study the stability, purity, and safety of isavuconazole. It is also used in analytical method development and validation to ensure the quality of the pharmaceutical product . In addition, research on impurities like this compound can provide insights into the degradation pathways and potential interactions of the drug with other compounds .
Mechanism of Action
isavuconazole itself works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved through the inhibition of the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase . The disruption of ergosterol synthesis leads to alterations in the fungal cell membrane, ultimately causing cell death.
Comparison with Similar Compounds
Isavuconazole Impurity 24 can be compared with other impurities and degradation products of isavuconazole. Similar compounds include degradation products formed under various stress conditions, such as heat, light, and oxidation . Isavuconazole itself can be compared with other triazole antifungals like voriconazole and posaconazole . Isavuconazole has advantages over these compounds, including a more predictable pharmacokinetic profile, fewer drug interactions, and improved tolerability .
Properties
CAS No. |
1176988-44-5 |
|---|---|
Molecular Formula |
C22H17F2N5OS |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[2-[(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22-/m1/s1 |
InChI Key |
DDFOUSQFMYRUQK-JLCFBVMHSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)




![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)



